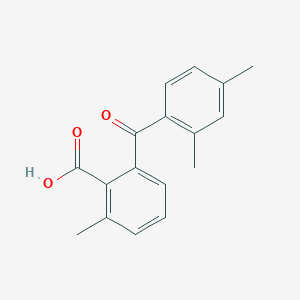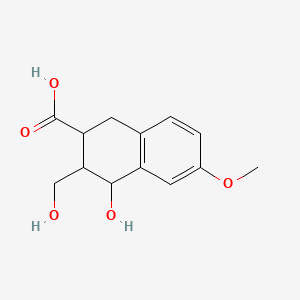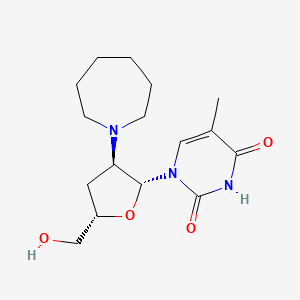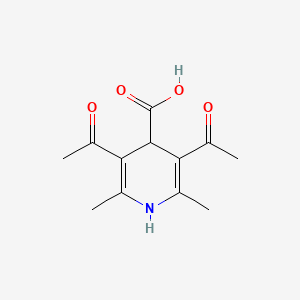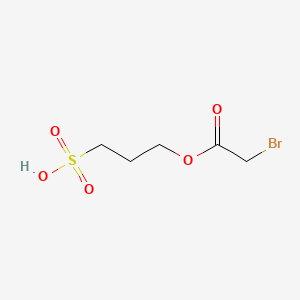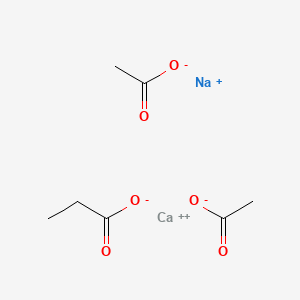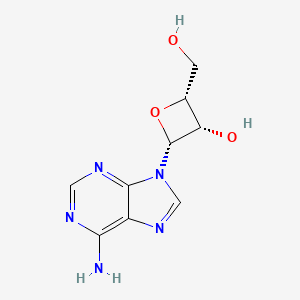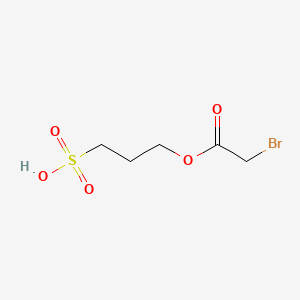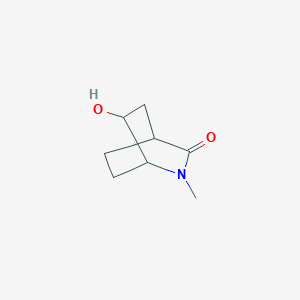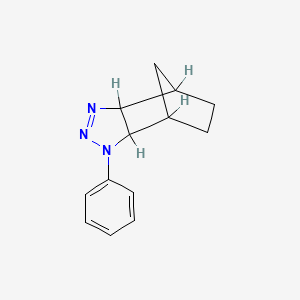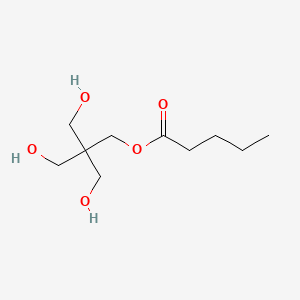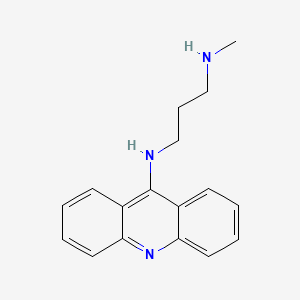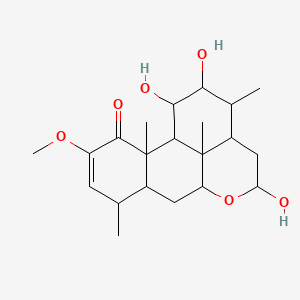
Nigakihemiacetal C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nigakihemiacetal C is a quassinoid compound with the molecular formula C21H32O6. It is a naturally occurring compound found in certain plant species and is known for its complex structure, which includes multiple hydroxyl groups, methoxy groups, and a ketone group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nigakihemiacetal C involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
Nigakihemiacetal C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications .
科学的研究の応用
Nigakihemiacetal C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential as an antifeedant, which prevents pests from feeding on plants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural pesticides and other agrochemical products.
作用機序
The mechanism of action of Nigakihemiacetal C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antifeedant properties are thought to result from its ability to interfere with the feeding behavior of pests by affecting their taste receptors .
類似化合物との比較
Similar Compounds
Nigakihemiacetal A: Another quassinoid with a similar structure but different functional groups.
Neoquassin: A related compound with similar biological activities but a different molecular structure.
Uniqueness
Nigakihemiacetal C is unique due to its specific combination of hydroxyl, methoxy, and ketone groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and developing new therapeutic agents .
特性
CAS番号 |
30760-22-6 |
|---|---|
分子式 |
C21H32O6 |
分子量 |
380.5 g/mol |
IUPAC名 |
11,15,16-trihydroxy-4-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one |
InChI |
InChI=1S/C21H32O6/c1-9-6-13(26-5)19(25)21(4)11(9)7-14-20(3)12(8-15(22)27-14)10(2)16(23)17(24)18(20)21/h6,9-12,14-18,22-24H,7-8H2,1-5H3 |
InChIキー |
XUBQJRDNLZNZRC-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)C)O)O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


